

# A Comprehensive Technical Guide to 2-Hydroxybenzonitrile: Synonyms, Properties, and Synthetic Methodologies

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-hydroxybenzonitrile**, a versatile bifunctional organic compound. It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] This document details its chemical identity, physicochemical properties, and comprehensive experimental protocols for its synthesis and purification, tailored for professionals in research and development.

# **Chemical Identity: Synonyms and Alternative Names**

**2-Hydroxybenzonitrile** is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.



Identifier Type	Identifier	Source
IUPAC Name	2-hydroxybenzonitrile	PubChem
CAS Number	611-20-1	PubChem[2]
Common Synonyms	2-Cyanophenol, o- Cyanophenol, Salicylonitrile, Salicylnitrile, o- Hydroxybenzonitrile	PubChem[2], CymitQuimica
Other Names	Benzonitrile, 2-hydroxy-; NSC 53558; o-Hydoxybenzonitrile	PubChem[2]
Molecular Formula	C7H5NO	Thermo Fisher Scientific[3]
InChI Key	CHZCERSEMVWNHL- UHFFFAOYSA-N	Thermo Fisher Scientific[3]
SMILES	C1=CC=C(C(=C1)C#N)O	PubChem[2]

# **Physicochemical and Spectral Data**

The physical and chemical properties of **2-hydroxybenzonitrile** are critical for its handling, storage, and application in synthetic chemistry. The following tables summarize key quantitative data.

**Table 2.1: Physical Properties** 

Property	Value	Conditions/Notes	Source
Molecular Weight	119.12 g/mol	PubChem[2]	
Appearance	White to light yellow or brown crystalline powder	Thermo Fisher Scientific[3]	
Melting Point	92-95 °C	Sigma-Aldrich[4]	
Boiling Point	149 °C	at 14 mmHg	Sigma-Aldrich[4]
Solubility	Soluble in water	Thermo Fisher Scientific[3]	
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**Table 2.2: Spectral Data** 

Property	Value	Source
logIE (Positive Mode)	1.29	PubChem[2]
logIE (Negative Mode)	0.28	PubChem[2]

### **Experimental Protocols**

Detailed methodologies for the synthesis and purification of **2-hydroxybenzonitrile** are provided below. These protocols are based on established methods reported in scientific literature and patents.

### Synthesis of 2-Hydroxybenzonitrile

Several synthetic routes to **2-hydroxybenzonitrile** have been established, primarily involving the dehydration of salicylaldoxime or 2-hydroxybenzamide.

#### 3.1.1. Synthesis from Salicylaldehyde and Hydroxylamine

This two-step process involves the formation of salicylaldoxime, followed by its dehydration to the nitrile.

#### Step 1: Synthesis of Salicylaldoxime

• Materials: Salicylaldehyde, hydroxylamine hydrochloride, sodium hydroxide, water, toluene.

#### Procedure:

- Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and neutralizing with an aqueous solution of sodium hydroxide.
- In a reaction vessel, charge the salicylaldehyde and toluene.
- Slowly add the prepared hydroxylamine solution to the salicylaldehyde in toluene while maintaining the temperature between 30-50°C.
- The molar ratio of salicylaldehyde to hydroxylamine is typically in the range of 1:0.5 to 1:2.



 Stir the reaction mixture until the formation of salicylaldoxime is complete, which can be monitored by thin-layer chromatography (TLC).

#### Step 2: Dehydration of Salicylaldoxime to 2-Hydroxybenzonitrile

- Materials: Salicylaldoxime, thionyl chloride (or triphosgene), toluene, water, dichloroethane.
- Procedure:
  - Charge the salicylaldoxime from the previous step and toluene into a round-bottom flask equipped with a reflux condenser and a caustic scrubber.
  - Cool the reaction mass to 20°C.
  - Slowly add a 50% solution of thionyl chloride in toluene over a period of 2 hours, ensuring the temperature does not exceed 30°C.
  - After the addition is complete, stir the reaction mass for an additional hour at this temperature.
  - Slowly raise the temperature to 40°C and stir for another hour to ensure the completion of the reaction.
  - Recover the toluene by distillation.
  - Perform a controlled addition of water to the reaction mass.
  - Add dichloroethane and separate the organic layer.
  - Recover the dichloroethane from the organic layer by distillation to yield crude 2hydroxybenzonitrile.
- 3.1.2. Gas-Phase Dehydration of 2-Hydroxybenzamide

This method offers a greener approach by eliminating the need for solvents.

 Materials: 2-Hydroxybenzamide, solid heterogeneous catalyst (e.g., phosphoric acidimpregnated silica gel).



#### • Procedure:

- The 2-hydroxybenzamide is passed in the gas phase over the solid catalyst.
- The reaction is typically carried out at a temperature of 380–400°C and a pressure of 20–40 mbar.
- The crude product obtained from this dehydration reaction contains over 90% by weight of
   2-hydroxybenzonitrile and can be further purified by vacuum distillation.[5]

### **Purification of 2-Hydroxybenzonitrile**

Crude **2-hydroxybenzonitrile** can be purified to a high degree using standard laboratory techniques.

#### 3.2.1. Recrystallization

Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective. The
ideal solvent system should dissolve the compound well at elevated temperatures but poorly
at low temperatures.

#### • Procedure:

- Dissolve the crude 2-hydroxybenzonitrile in a minimal amount of hot ethanol.
- If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated gently and then hot-filtered.
- Add deionized water dropwise to the hot, clear solution until it becomes slightly cloudy (the cloud point).
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.



 Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

#### 3.2.2. Column Chromatography

- Stationary Phase: Silica gel is commonly used.
- Mobile Phase: An appropriate solvent system, such as a gradient of ethyl acetate in hexanes, should be determined using TLC beforehand.
- Procedure:
  - Prepare a slurry of silica gel in the initial mobile phase and pack it into a column.
  - Dissolve the crude 2-hydroxybenzonitrile in a minimum amount of the mobile phase and load it onto the column.
  - Elute the column with the chosen solvent system.
  - Collect fractions and monitor the elution of the product by TLC.
  - Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-hydroxybenzonitrile.

### **Biological and Research Applications**

While **2-hydroxybenzonitrile** is primarily utilized as a synthetic intermediate, its structural motifs are present in various biologically active molecules. Derivatives of **2-hydroxybenzonitrile** have been investigated for their potential as antimicrobial and anticancer agents, as well as for their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2).[5]

## **General Protocol for Enzyme Inhibition Assay**

The following is a general protocol for determining the half-maximal inhibitory concentration ( $IC_{50}$ ) of a compound against a target enzyme. This protocol would need to be adapted for the specific enzyme and substrate of interest.

Materials:

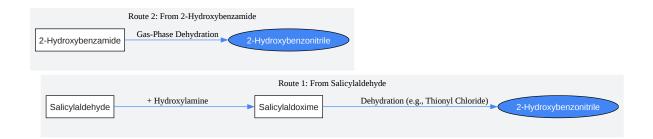


- Purified target enzyme
- Substrate for the enzyme
- Test compound (2-hydroxybenzonitrile or its derivatives)
- Assay buffer (optimized for the specific enzyme)
- 96-well microplate
- Microplate reader
- Procedure:
  - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  - Perform a serial dilution of the test compound in the assay buffer to create a range of concentrations.
  - In a 96-well plate, add the enzyme solution to each well (except for the negative control).
  - Add the serially diluted test compound to the appropriate wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme).
  - Pre-incubate the plate at an optimal temperature for a defined period to allow for inhibitorenzyme binding.
  - Initiate the enzymatic reaction by adding the substrate to all wells.
  - Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
  - Calculate the percentage of inhibition for each compound concentration relative to the positive control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.



# **Visualizing Synthetic Pathways and Workflows**

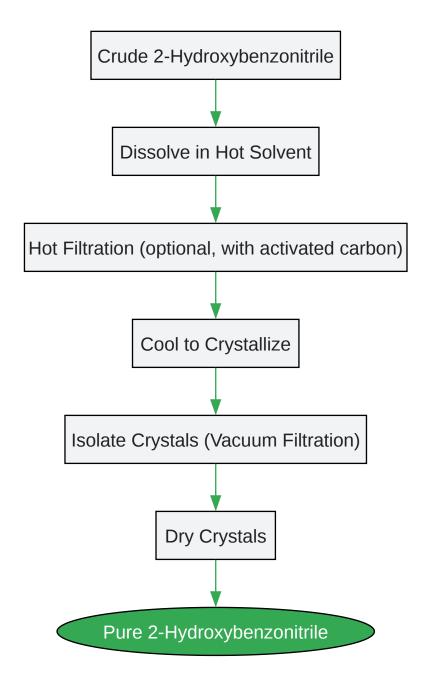
The following diagrams, generated using the DOT language, illustrate the key synthetic routes and the purification workflow for **2-hydroxybenzonitrile**.



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Caption: Synthetic routes to 2-hydroxybenzonitrile.





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Caption: General workflow for the purification of **2-hydroxybenzonitrile** by recrystallization.

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### References

- 1. CAS 611-20-1: 2-Hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
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